molecular formula C27H23ClN4O4S B12202607 5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

Cat. No.: B12202607
M. Wt: 535.0 g/mol
InChI Key: PUZTZBCGWAKGRM-UHFFFAOYSA-N
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Description

The compound 5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic molecule with potential applications in various fields of science and industry. This compound features a unique triazatricyclo structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, starting from readily available precursors. The key steps typically include:

    Formation of the triazatricyclo core: This step involves cyclization reactions under controlled conditions.

    Introduction of the sulfonyl and imino groups: These functional groups are introduced through sulfonation and imination reactions, respectively.

    Attachment of the phenyl and methoxyphenyl groups: These groups are added via substitution reactions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl and methoxyphenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one: has a wide range of applications in scientific research, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe for studying biological processes involving sulfonyl and imino groups.

    Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets. The sulfonyl and imino groups are likely to play key roles in these interactions, potentially binding to enzymes or receptors and modulating their activity. The exact pathways involved would depend on the specific application and target.

Properties

Molecular Formula

C27H23ClN4O4S

Molecular Weight

535.0 g/mol

IUPAC Name

5-(4-chlorophenyl)sulfonyl-6-imino-7-[2-(4-methoxyphenyl)ethyl]-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one

InChI

InChI=1S/C27H23ClN4O4S/c1-17-4-3-14-32-25(17)30-26-22(27(32)33)16-23(37(34,35)21-11-7-19(28)8-12-21)24(29)31(26)15-13-18-5-9-20(36-2)10-6-18/h3-12,14,16,29H,13,15H2,1-2H3

InChI Key

PUZTZBCGWAKGRM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=C(C=C4)OC)S(=O)(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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